molecular formula C19H22N2O4S B2454394 N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide CAS No. 921995-78-0

N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide

Cat. No. B2454394
CAS RN: 921995-78-0
M. Wt: 374.46
InChI Key: GRKQZCSWEKPQKO-UHFFFAOYSA-N
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Description

Indole derivatives are a class of compounds that contain an indole nucleus. They have been found in many important synthetic drug molecules and have shown clinical and biological applications . The indole scaffold binds with high affinity to multiple receptors, making it useful for developing new derivatives .


Molecular Structure Analysis

Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The specific molecular structure of “N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide” would depend on the arrangement and bonding of its atoms.


Chemical Reactions Analysis

The chemical reactions involving indole derivatives can vary widely. For instance, some indole derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells .


Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . The specific physical and chemical properties of “this compound” would depend on its specific molecular structure.

Scientific Research Applications

Neuropeptide Y Y2 Receptor Antagonism

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787) is a compound structurally related to N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide and has been characterized as a potent antagonist of the neuropeptide Y Y2 receptor. This antagonism has been demonstrated through the inhibition of peptide YY binding and signaling in various cell types and animal models, indicating its utility in studying the physiological and pathological roles of the Y2 receptor (Bonaventure et al., 2004).

Anticonvulsant and Neuroprotective Properties

Similar compounds, specifically N-[(phenoxy)alkyl]- and N-{2-[2-(phenoxy)ethoxy]ethyl}aminoalkanols, have been investigated for their anticonvulsant properties in various seizure models. These compounds have shown promising results, with particular compounds demonstrating significant efficacy and safety profiles, indicating their potential for development as anticonvulsant drugs (Waszkielewicz et al., 2016).

Selective Inhibition of Histone Deacetylases

The substitution effect at position C7 of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines, a class of compounds akin to this compound, has been explored for its impact on the selectivity towards a subclass of histone deacetylases (HDACs). These studies have led to the development of compounds with potent and selective inhibitory activity against specific HDACs, opening up possibilities for their use in targeted cancer therapy (Lee et al., 2014).

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their specific structure and the biological system they interact with. Some indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Future Directions

Given the wide range of biological activities exhibited by indole derivatives, there is significant potential for the development of new useful derivatives . Future research could focus on synthesizing novel indole derivatives and studying their biological activities.

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15(25-17-8-3-2-4-9-17)19(22)20-12-14-26(23,24)21-13-11-16-7-5-6-10-18(16)21/h2-10,15H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKQZCSWEKPQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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